molecular formula C16H22N2OS B13791831 alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol CAS No. 73973-73-6

alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol

Cat. No.: B13791831
CAS No.: 73973-73-6
M. Wt: 290.4 g/mol
InChI Key: WWVRWOZCPAHXBK-UHFFFAOYSA-N
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Description

Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol is a synthetic imidazole derivative characterized by an imidazole ring linked to an ethanol moiety and a para-substituted isopentylthiophenyl group.

Properties

CAS No.

73973-73-6

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanol

InChI

InChI=1S/C16H22N2OS/c1-13(2)7-10-20-15-5-3-14(4-6-15)16(19)11-18-9-8-17-12-18/h3-6,8-9,12-13,16,19H,7,10-11H2,1-2H3

InChI Key

WWVRWOZCPAHXBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)C(CN2C=CN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol typically involves multiple steps, starting with the preparation of the core imidazole ring. The process includes:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using a thiol reagent.

    Attachment of the Isopentyl Group: The isopentyl group is added via an alkylation reaction.

    Final Assembly: The final step involves the coupling of the imidazole ring with the thiophenyl and isopentyl groups to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions are carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key differences among alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol and related imidazole ethanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Water Solubility (20°C) Key Applications
This compound C₁₄H₂₀N₂OS* ~264.40* p-Isopentylthiophenyl Not reported Likely low Research (potential antifungal)
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol C₁₁H₁₀Cl₂N₂O 257.12 2,4-Dichlorophenyl 134–138 1300 g/L Pharmaceuticals, agriculture
alpha-(p-Methylthiophenyl)-1-imidazoleethanol C₁₂H₁₄N₂OS 234.08 p-Methylthiophenyl Not reported Not reported Research (1 patent)

*Inferred based on structural similarity.

Key Observations:

Substituent Effects :

  • The isopentylthio group introduces a branched alkyl chain, increasing steric bulk and lipophilicity compared to the methylthio and dichlorophenyl analogs. This may enhance membrane permeability in biological systems.
  • The 2,4-dichlorophenyl group (electron-withdrawing) in CAS 24155-42-8 improves water solubility (1300 g/L) and reactivity, making it suitable for industrial synthesis .

Molecular Weight :

  • The isopentylthio variant has the highest molecular weight (~264.40 g/mol), followed by the dichlorophenyl (257.12 g/mol) and methylthiophenyl (234.08 g/mol) derivatives.

Physicochemical and Pharmacokinetic Considerations

  • Water Solubility : The dichlorophenyl derivative’s high solubility (1300 g/L) contrasts with the likely hydrophobic isopentylthio variant, impacting bioavailability and formulation strategies.
  • Thermal Stability : The dichlorophenyl compound’s melting point (134–138°C ) suggests robust crystallinity, whereas the isopentylthio analog may require stabilization for industrial use.

Biological Activity

Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C14H19N1OS
  • Molecular Weight : 249.37 g/mol
  • CAS Number : Not specified in the available literature, but it can be referenced through chemical databases for further details.

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Receptors : Preliminary studies suggest that this compound may interact with various cellular receptors, potentially influencing signaling pathways related to inflammation and immune response.
  • Antioxidant Activity : The imidazole ring structure is known for its ability to scavenge free radicals, which can contribute to its protective effects against oxidative stress.
  • Enzyme Modulation : There is evidence indicating that this compound may modulate the activity of specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Initial studies indicate that this compound may exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : There are indications that it may reduce inflammation markers in vitro, which could be beneficial for conditions characterized by chronic inflammation.
  • Potential Anticancer Activity : Some studies have explored its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces levels of inflammatory cytokines
AnticancerCytotoxic effects observed in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting effective antimicrobial properties.
  • Inflammation Model :
    • In an in vitro model using human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a notable decrease in tumor necrosis factor-alpha (TNF-α) release, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Study :
    • Research conducted on several cancer cell lines demonstrated that this compound induced apoptosis at varying concentrations, highlighting its potential as a therapeutic agent in oncology.

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